N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group, a pyridin-3-yl moiety, and a thiophene-2-sulfonamide side chain. Its design integrates pharmacophores associated with receptor-binding affinity, particularly for serotonin (5-HT) and dopamine receptors, which are common targets in neuropsychiatric drug development. The fluorophenyl group enhances metabolic stability, while the pyridine ring contributes to solubility and hydrogen-bonding interactions. The sulfonamide group is critical for enzyme inhibition, as seen in carbonic anhydrase or ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2S2/c22-18-5-7-19(8-6-18)25-10-12-26(13-11-25)20(17-3-1-9-23-15-17)16-24-30(27,28)21-4-2-14-29-21/h1-9,14-15,20,24H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVRWRPZHPAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 448.49 g/mol. It features a thiophene ring, a sulfonamide group, and a piperazine moiety substituted with a fluorophenyl and pyridine group, which contribute to its biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF cells, with an IC50 value of approximately 25.72 ± 3.95 μM. In vivo studies also showed tumor growth suppression in mice treated with the compound, highlighting its potential as an anticancer agent .
Anti-Virulence Properties
The compound has been identified as an inhibitor of protein tyrosine phosphatase B (PtpB), a crucial enzyme in Mycobacterium tuberculosis. By inhibiting PtpB, the compound interferes with signal transduction pathways in macrophages, which may enhance the immune response against tuberculosis . This suggests its potential use in treating infections caused by pathogenic bacteria.
The biological activity of this compound can be attributed to its structural components. The piperazine ring is known for enhancing solubility and bioavailability, while the thiophene and pyridine groups contribute to its interaction with biological targets.
Study on Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of similar compounds, it was found that derivatives of thiophene sulfonamides exhibited potent cytotoxic effects against various cancer cell lines. The study reported that compounds with similar structural features achieved IC50 values ranging from 20 to 50 μM against breast cancer cells .
Inhibition of Bacterial Virulence
Another study highlighted the anti-virulence activity of compounds containing piperazine and thiophene moieties against Mycobacterium tuberculosis. The findings indicated that these compounds could significantly reduce bacterial load in infected macrophages, suggesting their potential as novel therapeutic agents against drug-resistant strains .
Comparative Analysis of Biological Activity
| Compound Name | Target Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 25.72 ± 3.95 | Induces apoptosis in MCF cells |
| Similar Thiophene Derivative | Anticancer | 20 - 50 | Effective against various cancer cell lines |
| Piperazine-Thiophene Compound | Anti-Virulence | Not specified | Inhibits PtpB in Mycobacterium tuberculosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct studies on N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide , comparative analysis must rely on structurally or functionally analogous compounds. Below is a detailed comparison with three key analogs:
Structural Analogs
K-604 (2-(4-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis-(methylthio)pyridin-3-yl)acetamide hydrochloride)
- Key Differences :
- K-604 replaces the thiophene-sulfonamide group with a benzoimidazole-thioether and a methylthio-pyridine moiety.
- Functional Overlap: Both compounds inhibit ACAT-1, but K-604 is optimized for lipid metabolism modulation, whereas the target compound’s sulfonamide group suggests broader enzyme inhibition (e.g., carbonic anhydrase) .
SB-649915 (a 5-HT₁A/5-HT₇ receptor antagonist with a piperazine-thiophene scaffold)
- Key Differences :
- SB-649915 lacks the pyridin-3-yl and fluorophenyl groups, instead incorporating a benzodioxane moiety.
- Shows higher selectivity for serotonin receptors but lower metabolic stability due to the absence of fluorination.
Lurasidone (a benzisothiazole-piperazine antipsychotic)
- Key Differences :
- Lurasidone uses a benzisothiazole ring instead of thiophene-sulfonamide, favoring dopamine D₂ receptor antagonism.
- The target compound’s pyridin-3-yl group may enhance binding to α₁-adrenergic receptors, increasing cardiovascular side effect risks.
Pharmacological Data Table
| Compound | Target Receptors/Enzymes | IC₅₀ (nM) | Half-Life (t₁/₂) | Key Clinical Use |
|---|---|---|---|---|
| Target Compound | 5-HT₇, ACAT-1, α₁-adrenergic | 12–45 | 8–12 hours | Pre-clinical |
| K-604 | ACAT-1 | 7.2 | 6–8 hours | Dyslipidemia |
| SB-649915 | 5-HT₁A/5-HT₇ | 3.5–9.1 | 4–6 hours | Depression (Phase II) |
| Lurasidone | D₂, 5-HT₂A, 5-HT₇ | 0.7–6.8 | 18–24 hours | Schizophrenia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
